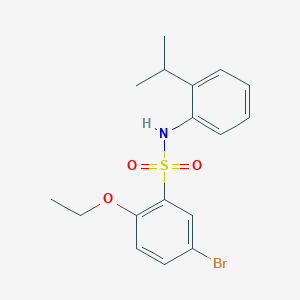
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPPB and has been found to have a range of interesting properties that make it useful for a variety of different research purposes.
Mécanisme D'action
The mechanism of action of BPPB involves its ability to selectively block certain types of ion channels in neurons. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. By selectively blocking these channels, BPPB can help researchers to better understand the complex processes involved in neural signaling.
Biochemical and Physiological Effects:
BPPB has been found to have a range of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, this compound has also been found to have anti-inflammatory properties. Additionally, BPPB has been shown to have a protective effect on neurons in vitro, which suggests that it may have potential therapeutic applications for certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPPB in lab experiments is its highly selective nature. Because this compound only targets a specific type of ion channel, researchers can use it to study the function of these channels in isolation. However, one limitation of using BPPB is that it is relatively expensive compared to other research compounds, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for research involving BPPB. One area where this compound may be particularly useful is in the study of neurological disorders such as epilepsy and multiple sclerosis. Additionally, BPPB may have potential applications in the development of new drugs for the treatment of pain and inflammation. Further research will be needed to fully explore the potential of this compound in these and other areas.
Méthodes De Synthèse
The synthesis method for BPPB involves a multi-step process that begins with the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-propan-2-ylphenylamine. This reaction results in the formation of a key intermediate, which is then reacted with additional reagents to produce the final product.
Applications De Recherche Scientifique
BPPB has been found to have a number of potential applications in scientific research. One area where this compound has been studied extensively is in the field of neuroscience. Researchers have found that BPPB can be used to selectively block certain types of ion channels in neurons, which can help to elucidate the underlying mechanisms of neural signaling.
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-6-5-7-14(15)12(2)3/h5-12,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIWRWPMULXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

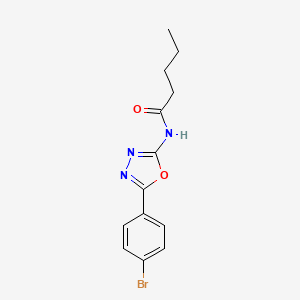
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)
![N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2519107.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)
![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)
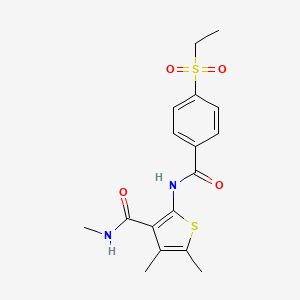
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519114.png)
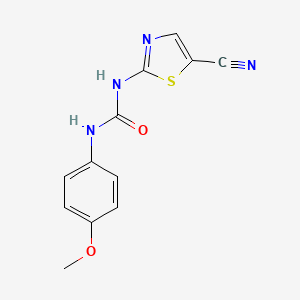


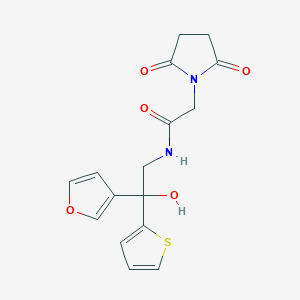

![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)